
Tetraethylammonium bromide
Overview
Description
Tetraethylammonium bromide (TEAB), with the chemical formula (C₂H₅)₄N⁺Br⁻, is a quaternary ammonium salt (QAS) characterized by a central nitrogen atom bonded to four ethyl groups and a bromide counterion. It is synthesized via the alkylation of ammonia or through phase-transfer reactions involving potassium superoxide . TEAB is highly soluble in polar solvents such as water, methanol, and dimethylformamide (DMF), making it a versatile compound in both industrial and research settings .
TEAB’s primary applications include:
- Neuropharmacology: Blocking voltage-gated potassium channels via a "foot in the door" mechanism, where its large size prevents ion passage .
- Catalysis: Acting as a phase-transfer catalyst (PTC) in organic synthesis, particularly in multi-component reactions .
- Material Science: Serving as a precursor in hybrid scintillators for X-ray imaging due to its ability to stabilize rare-earth ions like Eu(II) .
- Gas Hydrate Inhibition: Modifying CO₂ hydrate formation kinetics in deep eutectic solvents (DES) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium bromide can be synthesized through the reaction between tetraethylammonium hydroxide and hydrobromic acid:
(C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O
The water is then evaporated, and the compound is recrystallized from acetonitrile to yield a crystalline sample .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting triethylamine with ethyl bromide in the presence of a solvent like 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and dried .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: o-Iodoxybenzoic acid (IBX) in chloroform/water.
Substitution: Potassium superoxide.
Major Products:
Oxidation: Sulfoxides.
Substitution: Dialkyl peroxides.
Scientific Research Applications
Chemical Synthesis
Catalyst in Organic Reactions
TEAB is widely used as a catalyst in organic synthesis. It facilitates several reactions, including:
- Oxidative coupling : TEAB can catalyze the oxidative coupling of aldehydes or alcohols with thiophenols or disulfides to form thioesters. This reaction is valuable in the synthesis of complex organic molecules .
- Dehydrogenation reactions : In combination with o-iodoxybenzoic acid (IBX), TEAB aids in the oxidative dehomologation of primary carboxamides to nitriles and α,α-disubstituted acetamides to ketones .
Template for Zeolite Synthesis
TEAB serves as an organic template in the hydrothermal synthesis of zeolite beta. This application is crucial for creating materials with specific pore structures used in catalysis and adsorption processes .
Biological Research
Ion Channel Blocker
TEAB is recognized for its ability to block potassium-selective ion channels, making it a valuable tool in physiological studies. Research has demonstrated its effectiveness in examining the effects of ion channel modulation on various biological processes .
Environmental Applications
Gas Hydrate Inhibition
Recent studies have explored TEAB's role in deep eutectic solvents (DES) as thermodynamic inhibitors for gas hydrates. These DESs, which include TEAB, have shown superior performance compared to conventional thermodynamic hydrate inhibitors (THIs) under varying temperature and pressure conditions. The research indicates that TEAB-based DESs can effectively suppress gas hydrate formation, which is critical for pipeline safety in natural gas transport .
Toxicological Studies
While TEAB has numerous applications, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to significant health risks, including respiratory issues and potential neurotoxic effects. Understanding these risks is crucial for safe handling and application in laboratory settings .
Data Tables
Test Type | Value |
---|---|
Oral LD50 (mouse) | >2000 mg/kg |
Intravenous LD50 (mouse) | 14.2 mg/kg |
Intraperitoneal LD50 (rat) | 180 mg/kg |
Case Studies
- Synthesis of Zeolite Beta : A study demonstrated that using TEAB as a template resulted in zeolite beta with enhanced catalytic properties, making it suitable for various industrial applications .
- Gas Hydrate Inhibition : Research conducted on TEAB-based DESs showed significant suppression of gas hydrate formation, outperforming traditional THIs under similar conditions .
- Biological Effects : Investigations into the effects of TEAB on ion channels revealed its potential use in pharmacological research and drug development aimed at treating conditions related to ion channel dysfunction .
Mechanism of Action
Tetraethylammonium bromide exerts its effects primarily by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
TEAB belongs to the QAS family, which includes compounds with varying alkyl chain lengths and counterions. Key structural analogs and their properties are compared below:
Key Observations :
- Longer alkyl chains (e.g., TBAB, DDAB) reduce solubility in water but enhance lipid membrane interactions .
- Chloride analogs (e.g., TMACl) exhibit lower ionic association constants in acetonitrile compared to bromide salts like TEAB .
Pharmacological Activity
Ion Channel Blockade
TEAB and related QAS block potassium channels but differ in mechanisms:
Notable Findings:
- TEAB’s ganglionic blockade is 1,000-fold weaker than WIN 2747, a benzoquinone derivative .
- Unlike d-tubocurarine, TEAB effectively inhibits autonomic ganglia, making it useful in vascular disease studies .
Phase-Transfer Catalysis (PTC)
TEAB’s performance in inverse phase-transfer catalysis (IPTC) was compared to other QAS:
Toxicity in Terrestrial Plants
Compound | EC₅₀ (mg/kg soil) | Test Organism | Effect |
---|---|---|---|
TEAB | 120–150 | Spring barley | Root growth inhibition |
TEAC (chloride analog) | 90–110 | Common radish | Higher toxicity due to Cl⁻ mobility |
Implication : Bromide ions in TEAB reduce bioavailability compared to chloride salts, mitigating phytotoxicity .
CO₂ Hydrate Inhibition
DES Component | Hydrate Onset Pressure (MPa) | Temperature (K) | Efficiency vs. MEG⁺ |
---|---|---|---|
TEAB-Glycerol | 2.1 | 273.15 | 85% |
TBAB-Glycerol | 1.8 | 273.15 | 92% |
TMACl-Urea | 2.4 | 273.15 | 78% |
Biological Activity
Tetraethylammonium bromide (TEAB) is a quaternary ammonium compound with significant implications in pharmacological and biological research. This article explores its biological activity, mechanisms, applications, and relevant research findings.
- Chemical Formula : C₈H₂₀BrN
- Molecular Weight : 210.155 g/mol
- IUPAC Name : Tetraethylazanium bromide
- Structure : TEAB exhibits a distorted tetrahedral geometry around the nitrogen atom, contributing to its unique chemical behavior.
TEAB primarily acts as a potassium channel blocker , affecting various physiological processes. It inhibits both calcium- and voltage-activated potassium channels, as well as nicotinic acetylcholine receptors, which are critical in neurotransmission and muscle contraction . This mechanism has made it a valuable tool in pharmacological studies, particularly in understanding ganglionic transmission and cardiovascular responses.
Biological Applications
- Pharmacological Research :
- Cellular Studies :
- Microbial Control :
Toxicity Profile
The toxicity of TEAB is primarily associated with the tetraethylammonium ion. Studies have reported varying LD₅₀ values depending on the route of administration:
This toxicity profile necessitates careful handling and consideration when used in experimental settings.
Table 1: Summary of Key Studies Involving TEAB
Case Study: Impairment of Adipogenesis
In a recent study involving human preadipocytes from obese individuals, TEAB was shown to hinder adipocyte differentiation by disrupting normal mRNA splicing patterns. The study highlighted that restoring normal levels of specific splicing factors could improve adipogenesis, suggesting therapeutic avenues for metabolic health interventions .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying TEAB for catalytic applications?
TEAB is often synthesized via quaternization of triethylamine with ethyl bromide. For purification, recrystallization in acetone or ethanol is recommended to remove residual amines or salts. Analytical-grade purity (≥98%) is critical for catalytic studies, confirmed by NMR, elemental analysis, or ion chromatography .
Q. How does TEAB function as a phase-transfer catalyst in oxidation reactions?
TEAB facilitates interfacial transfer of anionic species (e.g., bromides) in biphasic systems. For example, in sulfide-to-sulfoxide oxidation using o-iodoxybenzoic acid (IBX), TEAB stabilizes reactive intermediates and enhances reaction rates. Mechanistic studies suggest its role in generating hypobromite ions (BrO⁻) under mild conditions .
Q. What safety protocols are essential for handling TEAB in laboratory settings?
TEAB is classified as harmful if inhaled or ingested. Mandatory protective measures include lab coats, gloves, and fume hoods. First aid for skin contact involves immediate washing with water. Toxicity data indicate an LD50 (rat, i.v.) of 63 mg/kg, necessitating strict dose monitoring .
Q. How is TEAB used in zeolite synthesis, and what factors influence crystallization?
TEAB acts as a structure-directing agent in hydrothermal crystallization of zeolites (e.g., zeolite beta). Key parameters include pH (9–11), temperature (150–200°C), and TEAB/SiO₂ molar ratios (0.1–0.3). Post-synthesis calcination removes organic templates, confirmed by thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on TEAB’s sorption behavior in environmental systems?
Conflicting sorption isotherms (e.g., HDTMA vs. TEAB on clinoptilolite) arise from hydrophobic interactions and cation-exchange mechanisms. Thermodynamic analysis (ΔG° = −9.27 to −23.10 kJ/mol for HDTMA vs. −1.04 kJ/mol for TEAB) reveals TEAB’s weaker affinity due to smaller alkyl chains. Kinetic studies (7-day equilibration for HDTMA vs. 24-hour for TEAB) further clarify mechanistic differences .
Q. What methodologies validate TEAB’s role as a selective potassium channel blocker?
Electrophysiological assays (patch-clamp) quantify TEAB’s inhibition of voltage-gated K⁺ channels (e.g., Kv1.1–1.7). Dose-response curves (IC50: 1–10 mM) and molecular docking simulations identify competitive binding at the channel’s outer pore region. Cross-validation with mutant channels (e.g., TEA-insensitive mutants) confirms specificity .
Q. How does TEAB’s catalytic efficiency compare in solvent-free vs. solvent-based systems?
Solvent-free reactions (e.g., oxidative thioesterification of aldehydes) achieve 85–95% yields with 5 mol% TEAB, while aqueous systems require higher catalyst loading (10–15 mol%) due to partitioning losses. Kinetic profiling (Arrhenius plots) shows solvent-free activation energies (Ea) are 15–20% lower, attributed to reduced diffusion barriers .
Q. What advanced techniques characterize TEAB’s structural interactions in supramolecular assemblies?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software reveals TEAB’s halogen-bonding with π-acidic aromatics (e.g., 1,2-diiodotetrafluorobenzene). Hirshfeld surface analysis quantifies Br···I interactions (3.3–3.5 Å), while DFT calculations (B3LYP/6-311+G*) confirm bond strength (≈15 kJ/mol) .
Q. Methodological Notes
- Contradiction Management : Cross-reference toxicity data (e.g., LD50 variations across species ) with in vitro assays (e.g., HEK293 cell viability) to reconcile discrepancies.
- Data Reproducibility : Standardize TEAB batches using USP/Ph.Eur. guidelines (e.g., ≤0.1% bromide impurity by ion chromatography) .
Properties
IUPAC Name |
tetraethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKGOZZJDHMNC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetrylammonium bromide [INN] | |
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DSSTOX Substance ID |
DTXSID9044457 | |
Record name | Tetraethylammonium bromide | |
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Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |
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Record name | Tetraethylammonium bromide | |
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Vapor Pressure |
0.00000079 [mmHg] | |
Record name | Tetraethylammonium bromide | |
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CAS No. |
71-91-0 | |
Record name | Tetraethylammonium bromide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71-91-0 | |
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Record name | Tetrylammonium bromide [INN] | |
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Record name | TETRAETHYLAMMONIUM BROMIDE | |
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Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |
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Record name | Tetrylammonium bromide | |
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Record name | TETRAETHYLAMMONIUM BROMIDE | |
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Retrosynthesis Analysis
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